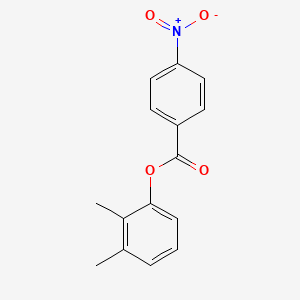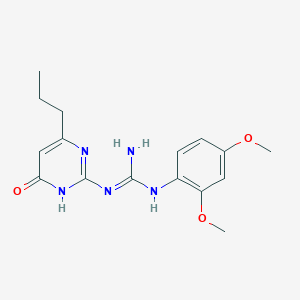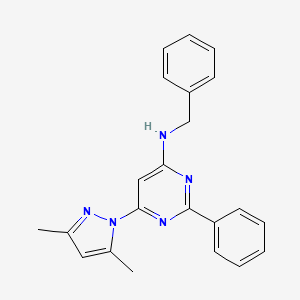
2,3-dimethylphenyl 4-nitrobenzoate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2,3-dimethylphenyl 4-nitrobenzoate is an organic compound with the molecular formula C15H13NO4. It is a derivative of benzoic acid and is characterized by the presence of a nitro group at the para position of the benzoate moiety and two methyl groups at the ortho and meta positions of the phenyl ring. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,3-dimethylphenyl 4-nitrobenzoate typically involves the esterification of 4-nitrobenzoic acid with 2,3-dimethylphenol. This reaction can be catalyzed by acid catalysts such as sulfuric acid or by using coupling agents like dicyclohexylcarbodiimide (DCC) in the presence of a base like pyridine. The reaction is usually carried out under reflux conditions to ensure complete conversion of the reactants to the desired ester product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions, such as temperature control and the use of high-purity reagents, can further improve the scalability of the synthesis process.
化学反应分析
Types of Reactions
2,3-dimethylphenyl 4-nitrobenzoate can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst or using chemical reductants like tin(II) chloride.
Substitution: The ester group can participate in nucleophilic substitution reactions, where the ester moiety is replaced by other nucleophiles such as amines or alcohols.
Hydrolysis: The ester bond can be hydrolyzed under acidic or basic conditions to yield 2,3-dimethylphenol and 4-nitrobenzoic acid.
Common Reagents and Conditions
Reduction: Hydrogen gas with palladium on carbon (Pd/C) or tin(II) chloride in hydrochloric acid.
Substitution: Amines or alcohols in the presence of a base like sodium hydroxide.
Hydrolysis: Aqueous solutions of hydrochloric acid or sodium hydroxide.
Major Products Formed
Reduction: 2,3-dimethylphenyl 4-aminobenzoate.
Substitution: Corresponding amides or ethers.
Hydrolysis: 2,3-dimethylphenol and 4-nitrobenzoic acid.
科学研究应用
2,3-dimethylphenyl 4-nitrobenzoate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and as a reagent in various organic transformations.
Biology: The compound can be used in studies involving enzyme inhibition and protein-ligand interactions due to its structural features.
Industry: Used in the production of specialty chemicals and materials with specific properties.
作用机制
The mechanism of action of 2,3-dimethylphenyl 4-nitrobenzoate depends on the specific application and the target molecule. In general, the nitro group can participate in redox reactions, while the ester moiety can undergo hydrolysis or substitution reactions. The molecular targets and pathways involved vary based on the context of its use, such as enzyme inhibition or interaction with biological macromolecules.
相似化合物的比较
Similar Compounds
2,3-dimethylphenyl 4-aminobenzoate: Similar structure but with an amino group instead of a nitro group.
2,5-dimethylphenyl 4-nitrobenzoate: Similar structure but with methyl groups at different positions on the phenyl ring.
2,3-dimethylphenyl benzoate: Lacks the nitro group on the benzoate moiety.
Uniqueness
2,3-dimethylphenyl 4-nitrobenzoate is unique due to the specific positioning of the nitro and methyl groups, which influence its reactivity and interactions with other molecules. This structural arrangement can lead to distinct chemical and biological properties compared to its analogs.
属性
IUPAC Name |
(2,3-dimethylphenyl) 4-nitrobenzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13NO4/c1-10-4-3-5-14(11(10)2)20-15(17)12-6-8-13(9-7-12)16(18)19/h3-9H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RYSVRQLQGXUEED-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)OC(=O)C2=CC=C(C=C2)[N+](=O)[O-])C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![N-CYCLOOCTYL-N'-[4-(MORPHOLINOSULFONYL)PHENYL]THIOUREA](/img/structure/B6037703.png)
![1-[2-(4-Oxothieno[2,3-d]pyrimidin-3-yl)ethyl]piperidine-3-carboxamide](/img/structure/B6037713.png)
![5-bromo-N-[4-(butanoylamino)phenyl]furan-2-carboxamide](/img/structure/B6037721.png)
![2-(4-methylphenyl)-4-[(4H-1,2,4-triazol-4-ylamino)methylene]-1,3(2H,4H)-isoquinolinedione](/img/structure/B6037728.png)

![N-(3-chlorophenyl)-2-[(4-ethyl-6-oxo-1,6-dihydro-2-pyrimidinyl)thio]acetamide](/img/structure/B6037757.png)

![2-[4-(2-chloro-3,4-dimethoxybenzyl)-1-isopropyl-2-piperazinyl]ethanol](/img/structure/B6037769.png)
![2-[2-(4-morpholinyl)ethyl]-8-(4-pyridinyl)pyrido[4,3-b]-1,6-naphthyridine-1,9(2H,8H)-dione](/img/structure/B6037777.png)
![1-[2-(4-methoxyphenyl)ethyl]-N-[(5-methyl-2-furyl)methyl]-6-oxo-3-piperidinecarboxamide](/img/structure/B6037780.png)
![(2-METHYLPIPERIDINO)[1-PHENYL-3-(TRIFLUOROMETHYL)-1H-THIENO[2,3-C]PYRAZOL-5-YL]METHANONE](/img/structure/B6037788.png)
![N-(6-ethyl-4-oxo-2-sulfanylthieno[2,3-d]pyrimidin-3(4H)-yl)-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B6037794.png)
![{1'-[(2E)-3-(2-methoxyphenyl)-2-propen-1-yl]-1,3'-bipiperidin-4-yl}methanol](/img/structure/B6037802.png)
![2-[(2,3-difluorophenoxy)methyl]-N-[1-(1-methylpyrazol-4-yl)ethyl]-1,3-oxazole-4-carboxamide](/img/structure/B6037806.png)
